4-Difluoromethoxy-2-fluorobenzotrifluoride
Description
Properties
IUPAC Name |
4-(difluoromethoxy)-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-6-3-4(15-7(10)11)1-2-5(6)8(12,13)14/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSHBXCVDAGXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethoxy-2-fluorobenzotrifluoride typically involves the introduction of fluorine atoms and the difluoromethoxy group onto a benzene ring. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluorobenzotrifluoride.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using a reagent like difluoromethyl ether in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethoxy-2-fluorobenzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
4-Difluoromethoxy-2-fluorobenzotrifluoride serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex organic molecules, which can be useful in pharmaceuticals and agrochemicals. The compound's reactivity can be exploited to develop derivatives with tailored properties for specific applications .
Pharmaceutical Development
The compound has shown promise in the development of pharmaceuticals , particularly in targeting specific enzymes involved in inflammatory processes. For instance, it has been linked to the inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Compounds that inhibit PDE4 have dual functions: they can expand bronchial passages and reduce inflammation, making them valuable in therapeutic contexts .
Biological Interactions
Research indicates that fluorinated compounds like this compound may interact favorably with biological systems. Studies have demonstrated its utility in examining the behavior of fluorinated organic compounds within biological contexts, providing insights into their potential effects on living organisms .
Case Study 1: Inhibition of PDE4
In a preclinical study, compounds derived from this compound were assessed for their ability to inhibit PDE4. Results indicated significant reductions in inflammatory markers in animal models, suggesting potential applications in treating respiratory diseases .
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial properties of related fluorinated compounds against various bacterial strains. The findings revealed that certain derivatives exhibited notable antibacterial activity, indicating that this compound could be developed into effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-2-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The difluoromethoxy group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Table 1: Key Compounds for Comparison
Key Observations:
Electron-Withdrawing Groups :
- The trifluoromethoxy (-OCF$3$) group in ’s compound exhibits stronger electron-withdrawing effects than the difluoromethoxy (-OCF$2$H) group in the target compound, leading to reduced aromatic ring reactivity in electrophilic substitutions .
- The trifluoromethyl (-CF$_3$) group in and compounds enhances stability and acidity of adjacent functional groups (e.g., -COOH in ) compared to difluoromethoxy substituents .
Lipophilicity and Solubility :
- The hydroxymethyl (-CH$_2$OH) group in ’s compound increases hydrophilicity (Log S = -2.3 for similar aldehydes) compared to the purely fluorinated target compound, which likely has lower aqueous solubility .
- The trifluoromethyl group in ’s compound contributes to higher lipophilicity (Log P ~2.8), whereas the target compound’s difluoromethoxy group may balance lipophilicity and metabolic stability .
Biological Activity: Compounds with trifluoromethoxy groups (e.g., ) show moderate blood-brain barrier (BBB) permeability (score: 0.84) due to increased lipid solubility, whereas aldehydes () exhibit lower BBB penetration .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- The target compound’s molecular weight (~220) aligns with mid-sized fluorinated aromatics, offering a balance between bioavailability and synthetic complexity .
- Boiling points for difluoromethoxy-substituted compounds (e.g., 245–247°C in ) suggest moderate volatility, advantageous for liquid-phase reactions .
Biological Activity
4-Difluoromethoxy-2-fluorobenzotrifluoride (DFMBT) is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and environmental science due to its unique structural properties and potential biological activities. This article explores the biological activity of DFMBT, focusing on its mechanisms of action, effects on various biological systems, and its implications for therapeutic applications.
Chemical Structure and Properties
DFMBT is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The compound's structure can be represented as follows:
- Chemical Formula : CHFO
- Molecular Weight : 220.13 g/mol
The fluorinated groups enhance lipophilicity and metabolic stability, which are critical factors in drug design.
Enzyme Inhibition
DFMBT has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Research indicates that fluorinated compounds can modulate enzyme activity through various mechanisms, including competitive inhibition and allosteric modulation. For instance, studies have shown that DFMBT can act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in Plasmodium falciparum, the causative agent of malaria .
Cytotoxicity in Cancer Cells
Fluorinated derivatives similar to DFMBT have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of fluorine atoms has been linked to enhanced binding affinity to target proteins, leading to increased efficacy in inhibiting glycolysis in aggressive cancers such as glioblastoma multiforme . The mechanism involves disruption of hexokinase activity, which is pivotal for cancer cell metabolism.
Case Studies
-
Inhibition of Plasmodium falciparum DHODH
- Objective : To evaluate the inhibitory effects of DFMBT on DHODH.
- Methodology : Enzymatic assays were conducted to measure the IC50 values.
- Results : DFMBT exhibited potent inhibition with an IC50 value significantly lower than standard inhibitors, suggesting its potential as a lead compound for anti-malarial drug development.
- Cytotoxicity Assays on Cancer Cell Lines
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Difluoromethoxy-2-fluorobenzotrifluoride, and what factors influence yield?
- Methodological Answer : The synthesis typically involves fluorination and trifluoromethylation steps. Key factors include:
- Catalyst Selection : Palladium or copper catalysts are often used for cross-coupling reactions to introduce fluorinated groups.
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature Control : Reactions involving trifluoromethyl groups may require low temperatures (−20°C to 0°C) to prevent side reactions .
- Starting Material Purity : Impurities in precursors like 4-(difluoromethoxy)benzaldehyde can reduce yields; rigorous pre-purification (e.g., column chromatography) is recommended .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?
- Methodological Answer :
- Chromatography : Use HPLC or GC-MS to separate and quantify impurities, especially isomers or residual solvents .
- Spectroscopic Analysis : is critical for verifying fluorinated substituents, while confirms aromatic proton environments .
- Elemental Analysis : Combustion analysis (CHNS/O) validates elemental composition, particularly for fluorine and oxygen content .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile fluorinated intermediates .
- Waste Management : Segregate fluorinated waste and neutralize acidic byproducts (e.g., with sodium bicarbonate) before disposal .
Advanced Research Questions
Q. How does this compound interact with biological systems, and what methodologies are used to study its pharmacological potential?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., using -labeled analogs) quantify affinity for target receptors .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation via LC-MS/MS .
- Fluorine-18 Labeling : For PET imaging, introduce isotopes via nucleophilic substitution to track biodistribution in vivo .
Q. What are the stability profiles of this compound under varying environmental conditions, and how can degradation pathways be elucidated?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4–12 weeks. Monitor degradation via HPLC-UV .
- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) identifies degradation products, such as hydrolyzed difluoromethoxy groups or oxidized trifluoromethyl moieties .
- Computational Modeling : DFT calculations predict bond dissociation energies (BDEs) for C-F and C-O bonds to identify labile sites .
Q. How can researchers reconcile contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Hybrid Modeling : Combine molecular dynamics (MD) simulations with experimental kinetic data (e.g., Arrhenius plots) to refine activation energy estimates .
- Sensitivity Analysis : Vary parameters like solvent polarity or steric effects in computational models to align with observed reaction outcomes (e.g., regioselectivity discrepancies) .
- Cross-Validation : Use multiple software suites (Gaussian, ORCA) to ensure consistency in quantum mechanical calculations .
Q. What strategies are effective in designing derivatives of this compound for enhanced material science applications?
- Methodological Answer :
- Functional Group Interconversion : Replace the trifluoromethyl group with pentafluorosulfanyl (-SF) to improve thermal stability via Suzuki-Miyaura coupling .
- Polymer Incorporation : Co-polymerize with styrene or acrylates using radical initiators (AIBN) to create fluorinated polymers with low dielectric constants .
- Surface Modification : Graft onto silica nanoparticles via silane coupling agents (e.g., APTES) to study adsorption kinetics using BET surface area analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
